molecular formula C13H15N5O2 B2377430 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol CAS No. 2380188-81-6

2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol

Cat. No. B2377430
CAS RN: 2380188-81-6
M. Wt: 273.296
InChI Key: ZJZANHWGWCIKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This molecule is a potent inhibitor of certain enzymes and has been shown to have promising effects in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol involves the inhibition of certain enzymes, including cAMP-dependent protein kinase and phosphodiesterase. These enzymes play important roles in various cellular processes, including the regulation of gene expression, cell proliferation, and apoptosis. By inhibiting these enzymes, 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol can have therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol has been shown to have several biochemical and physiological effects. Inhibition of cAMP-dependent protein kinase and phosphodiesterase can lead to increased levels of intracellular cAMP, which can activate downstream signaling pathways and have various physiological effects. These effects include the regulation of gene expression, cell proliferation, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol in lab experiments include its high potency and selectivity for certain enzymes, as well as its well-established synthesis method. The limitations of using this molecule include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol. These include the development of new derivatives with improved potency and selectivity, the study of its effects in various disease models, and the optimization of its dosage and administration for clinical use. Additionally, further studies are needed to determine the potential side effects and toxicity of this molecule.

Synthesis Methods

The synthesis of 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol involves several steps, including the reaction of furan-2-carbaldehyde with 9-methyl-6-aminopurine to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to give the desired product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization or chromatography.

Scientific Research Applications

2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this molecule has been shown to be a potent inhibitor of certain enzymes, including cAMP-dependent protein kinase and phosphodiesterase. These enzymes play important roles in various cellular processes, and their inhibition can have therapeutic effects in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases.
In drug discovery, 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol has been used as a lead compound for the development of new drugs with improved potency and selectivity. This molecule has also been studied for its potential applications in biological research, such as the study of signal transduction pathways and the regulation of gene expression.

properties

IUPAC Name

2-(furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-13(19,9-4-3-5-20-9)6-14-11-10-12(16-7-15-11)18(2)8-17-10/h3-5,7-8,19H,6H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZANHWGWCIKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C2C(=NC=N1)N(C=N2)C)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol

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